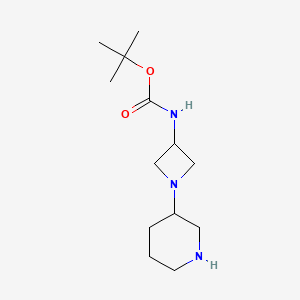

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate

Overview

Description

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is used primarily in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with 1-(piperidin-3-yl)azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product .

Chemical Reactions Analysis

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace specific groups within the compound.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol

Scientific Research Applications

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research involving this compound includes the development of new therapeutic agents and drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be compared with similar compounds such as:

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another structurally related compound with variations in the ring systems and functional groups.

tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate: This compound contains an oxetane ring instead of an azetidine ring, offering different reactivity and applications .

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a compound that combines a tert-butyl group, piperidine ring, and azetidine moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential applications in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 269.38 g/mol . The compound features a stable carbamate group, which is known for its utility in various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. Common methods include:

- Reagents : Tert-butyl carbamate, 1-(piperidin-3-yl)azetidine.

- Conditions : The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like DMF or THF at room temperature or slightly elevated temperatures.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The presence of both piperidine and azetidine rings enhances its binding affinity and specificity, allowing it to influence various biological pathways .

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). For instance, compounds optimized through structure-guided design have demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases associated with dysregulated enzyme activity.

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds:

- A study on inhibitors for Trypanosoma brucei methionyl-tRNA synthetase revealed that structural modifications significantly impact potency and selectivity against the target enzyme. Compounds with optimized structures showed EC50 values as low as 22 nM .

Comparison with Similar Compounds

A comparison table illustrates the differences in biological activity among structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate | Piperidine ring variant | Moderate enzyme inhibition |

| tert-Butyl ((1-(piperazin-1-yl)methyl)azetidine-1-carboxylate | Piperazine instead of piperidine | Higher selectivity against specific targets |

| tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | Unique spirocyclic structure | Potent antiparasitic effects |

Properties

IUPAC Name |

tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBLUCQZYCOUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662493 | |

| Record name | tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-78-9 | |

| Record name | 1,1-Dimethylethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.